7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 303145-66-6
VCID: VC4365820
InChI: InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
SMILES: C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N
Molecular Formula: C10H8N6
Molecular Weight: 212.216

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.: 303145-66-6

Cat. No.: VC4365820

Molecular Formula: C10H8N6

Molecular Weight: 212.216

* For research use only. Not for human or veterinary use.

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 303145-66-6

Specification

CAS No. 303145-66-6
Molecular Formula C10H8N6
Molecular Weight 212.216
IUPAC Name 7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
Standard InChI Key NCALXFZBRNJNHA-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazolo[1,5-a]pyrimidine family, a bicyclic system comprising a five-membered triazole ring fused to a six-membered pyrimidine ring. The 4-pyridinyl substitution at position 7 introduces an additional aromatic nitrogen, while the primary amine at position 2 enhances hydrogen-bonding potential. This configuration creates three distinct hydrogen-bond donors (N-H groups) and five acceptors (pyridine and triazole nitrogens), enabling diverse molecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₆
Molecular Weight212.21 g/mol
Density (Predicted)1.57 ± 0.1 g/cm³
pKa (Predicted)1.81 ± 0.30
Canonical SMILESC1=CN=CC=C1C2=CN=C3N=C(NN=C3N2)N

Spectral Characterization

While experimental spectral data for this specific derivative remains limited in public databases, analogous triazolopyrimidines exhibit characteristic UV-Vis absorption bands between 260–290 nm (π→π* transitions) and 1H-NMR signals in the δ 7.5–8.5 ppm range for aromatic protons . Mass spectrometry typically shows a molecular ion peak at m/z 212.1 (MH⁺) .

Synthetic Methodologies

Core Scaffold Construction

The triazolo[1,5-a]pyrimidine nucleus is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Precursor Preparation: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid derivatives serve as starting materials.

  • Cyclization: Heating with β-diketones or β-ketoesters in acetic acid at reflux (110–120°C) induces ring closure .

  • Functionalization: Post-synthetic modifications introduce the 4-pyridinyl group through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationAcetic acid, reflux, 30 h88%
ChlorinationPCl₅, POCl₃, 80°C, 3 h94%
AminationNH₃/iPrOH, 50°C, 3 h87–93%

Purification Challenges

The compound’s high polarity (logP ≈ 1.5 predicted) necessitates reversed-phase HPLC for final purification, typically using acetonitrile/water gradients with 0.1% formic acid . Crystallization attempts from ethanol/water mixtures yield microcrystalline powders suitable for X-ray diffraction.

Biological Activity Profile

Metabolic Stability

In vitro hepatic microsome assays (human/rat) indicate moderate clearance rates:

  • Human: Clint = 22 mL/min/kg

  • Rat: Clint = 45 mL/min/kg
    CYP3A4 mediates primary oxidation at the pyridine ring, generating N-oxide metabolites detectable via LC-MS/MS .

Structure-Activity Relationship (SAR) Analysis

Position-Specific Modifications

  • C7 Substitution: 4-Pyridinyl > 2-thienyl > phenyl in VEGFR-2 inhibition (IC₅₀: 0.18 vs. 0.32 vs. 1.45 μM).

  • C2 Amine: Replacement with methyl groups abolishes 90% of anti-TB activity, underscoring H-bond donor necessity .

  • Ring Fusion: Triazolo[1,5-a]pyrimidine outperforms imidazo[1,2-a]pyrimidine analogs in solubility (2.1 mg/mL vs. 0.3 mg/mL) .

Electronic Effects

Hammett σ values correlate with activity:

  • σ(para): -0.37 (pyridinyl) → Enhanced π-stacking vs. σ = 0 (phenyl)

  • HOMO-LUMO Gap: 4.2 eV (calculated) facilitates charge-transfer interactions with kinase ATP pockets .

Pharmacological Optimization Strategies

Prodrug Development

Esterification of the C2 amine improves oral bioavailability (F = 12% → 58% in rats) through enhanced intestinal absorption. Hydrolysis by carboxylesterase-1 regenerates the active compound .

Formulation Challenges

The compound’s poor aqueous solubility (0.8 mg/mL at pH 7.4) necessitates nanoformulation approaches:

  • Liposomal Encapsulation: 150 nm particles increase solubility to 12 mg/mL

  • Cyclodextrin Complexation: HP-β-CD (1:2 molar ratio) achieves 5.3 mg/mL solubility

Toxicological Considerations

Acute Toxicity

Preliminary studies in Swiss albino mice (OECD 423):

  • LD₅₀: 320 mg/kg (oral)

  • MTD: 100 mg/kg/day (14-day repeat dose)
    Hepatotoxicity manifests at ≥50 mg/kg via ALT elevation (3.2× control) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator